molecular formula C12H17FN2 B13437570 N-cycloheptyl-2-fluoropyridin-4-amine

N-cycloheptyl-2-fluoropyridin-4-amine

Cat. No.: B13437570
M. Wt: 208.27 g/mol
InChI Key: DWMNMPGFKRXUNI-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of N-cycloheptyl-2-fluoropyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-cycloheptyl-2-fluoropyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-fluoropyridin-4-amine is unique due to the presence of the cycloheptyl group, which can influence its chemical and biological properties. The larger ring size may affect the compound’s steric interactions and binding affinity, making it distinct from its cyclohexyl and cyclopentyl counterparts.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

N-cycloheptyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C12H17FN2/c13-12-9-11(7-8-14-12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15)

InChI Key

DWMNMPGFKRXUNI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=CC(=NC=C2)F

Origin of Product

United States

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